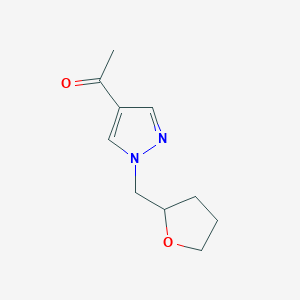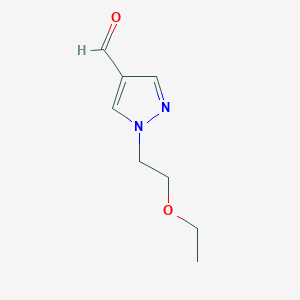![molecular formula C9H13ClN2S B1468060 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine CAS No. 1247359-85-8](/img/structure/B1468060.png)
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine
Vue d'ensemble
Description
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine (CTMP) is a novel compound recently discovered in the field of organic chemistry. It is a heterocyclic compound, containing a nitrogen atom in the five-membered ring and a sulfur atom in the six-membered ring. CTMP has been studied extensively in recent years due to its potential applications in a wide range of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds similar to "1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine" are often synthesized for their potential applications in medicine, agriculture, and materials science. For example, Fleck et al. (2003) discussed the development of an efficient process for the preparation of a key intermediate in the synthesis of premafloxacin, an antibiotic, highlighting the significance of such compounds in pharmaceutical synthesis (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). Similarly, the work by Anderson and Liu (2000) on pyrrole and its derivatives underlines the importance of pyrrolidine structures in the synthesis of biologically active molecules, including drugs and dyes (Anderson & Liu, 2000).
Catalysis and Oxidation Reactions
Research by Dairo et al. (2016) on the aerobic oxidation of cyclic amines to lactams using CeO2-supported gold nanoparticles illustrates the role of pyrrolidine derivatives in catalytic processes, producing important chemical feedstocks like lactams (Dairo, Nelson, Slowing, Angelici, & Woo, 2016). This process is crucial for the synthesis of compounds used in various industrial applications, including the production of nylon.
Potential Anticancer Applications
The discovery of compounds that induce apoptosis, such as the work by Zhang et al. (2005), who identified a novel apoptosis inducer with activity against cancer cell lines, shows the therapeutic potential of chlorothiophenyl and pyrrolidine derivatives in cancer treatment (Zhang et al., 2005). This line of research is critical for developing new anticancer agents.
Biological Imaging
Nolan et al. (2006) synthesized Zinpyr sensors for Zn(II) detection, incorporating pyrrolidine derivatives. These sensors are used in biological imaging to study zinc's role in biological systems, demonstrating the utility of pyrrolidine derivatives in creating sensitive and selective probes for bioimaging applications (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
Propriétés
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2S/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMVYVIPOBAGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)
![2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467980.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467981.png)
![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)

![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)

![{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467990.png)

![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467994.png)
![({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467995.png)
![({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467997.png)